BENGHE Methodological & Application

Check Availability & Pricing

Trichlormethylsilan in der Mikroelektronik-
Fertigung: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Trichlormethylsilan

Cat. No.: B14281748

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Trichlormethylsilan (TCMS), auch bekannt als Methyltrichlorsilan (MTS), ist eine organische
Siliziumverbindung mit der chemischen Formel CHsSIiCls. In der Mikroelektronik-Fertigung hat
sich TCMS als ein entscheidender Prékursor fir die chemische Gasphasenabscheidung (CVD)
von hochwertigen Siliziumkarbid (SiC)-Dunnschichten etabliert. Siliziumkarbid ist aufgrund
seiner herausragenden Eigenschaften — wie einer groRen Bandliicke, hohen thermischen
Leitfahigkeit, hohen Durchbruchfeldstarke und chemischen Inertheit — ein Schlisselmaterial fur
Hochleistungs- und Hochfrequenz-Elektronikbauteile.

Diese Applikationshinweise bieten einen detaillierten Uberblick tiber die Verwendung von
Trichlormethylsilan in der Mikroelektronik, fassen quantitative Daten zusammen und stellen
ein detailliertes experimentelles Protokoll fir die Abscheidung von SiC-Dinnschichten mittels
thermischer CVD zur Verfligung.

Anwendungsbereiche in der Mikroelektronik

Die primare Anwendung von Trichlormethylsilan in der Mikroelektronik ist die Rolle als Single-
Source-Prakursor fur die Abscheidung von Siliziumkarbid.[1] In einem CVD-Prozess dient
TCMS gleichzeitig als Quelle fur Silizium und Kohlenstoff, was den Prozess im Vergleich zur
Verwendung von separaten Silizium- und Kohlenstoff-Préakursoren vereinfacht. Die thermische
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Zersetzung von TCMS bei hohen Temperaturen fiihrt zur Bildung von stéchiometrischem SiC.

[1]

Die grundlegende chemische Reaktion fur die Abscheidung von SiC aus TCMS lautet:
CHsSICls (g) — SIC (s) + 3 HCI ()

Diese Reaktion findet typischerweise bei Temperaturen zwischen 1100 °C und 1900 °C statt.[1]

Quantitative Daten zur SiC-Abscheidung mittels
TCMS

Die Prozessparameter wahrend des CVD-Prozesses haben einen signifikanten Einfluss auf die
Eigenschaften der abgeschiedenen SiC-Schicht, wie z.B. die Kristallinitat,
Oberflachenmorphologie und Wachstumsrate. Die folgende Tabelle fasst typische
Prozessparameter und deren Einfluss zusammen, basierend auf publizierten Studien.
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Einfluss auf die SiC-

Parameter Typischer Bereich .
Schicht
Bestimmt die Kristallstruktur
(z.B. 3C-SiC, 4H-SiC, 6H-SIC),
die Wachstumsrate und die
Substrattemperatur 1100 - 1800 °C Oberflachenrauheit. Hohere

Temperaturen beglnstigen das
epitaktische Wachstum und

eine hohere Kristallqualitat.

TCMS-Flussrate

10 - 200 sccm

Beeinflusst die Wachstumsrate
und die Gleichmafigkeit der
Schicht. Eine zu hohe
Flussrate kann zu Gasphasen-
Nukleation und einer
verschlechterten

Schichtqualitat fuhren.

Tragergas (Hz)

10 - 100 slm

Dient zum Transport des
Prékursors und zur
Verdiinnung. Wasserstoff spielt
auch eine aktive Rolle bei der
Reduktion von unerwiinschten
Nebenprodukten und der
Atzung von amorphem
Kohlenstoff.

Reaktordruck

20 - 1000 mbar

Beeinflusst die
Transportphanomene im
Reaktor und die Konzentration
der Reaktanden an der
Substratoberflache.
Niedrigerer Druck kann die

GleichméaRigkeit verbessern.

C/Si-Verhaltnis (im Gas)

08-15

Kann durch Zugabe von
Kohlenwasserstoffen (z.B.
Propan, Acetylen) oder Silanen

(z.B. Silan, Dichlorsilan)
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zuséatzlich zum TCMS
eingestellt werden, um die
Stdchiometrie und die
elektrischen Eigenschaften der

SiC-Schicht zu steuern.

Experimentelles Protokoll: Thermische CVD von SiC
aus TCMS

Dieses Protokoll beschreibt die Abscheidung einer epitaktischen Siliziumkarbid-Schicht auf
einem Silizium-Wafer in einem horizontalen Kaltwand-CVD-Reaktor.

1. Materialien und Gerate

o Prakursor: Trichlormethylsilan (CHsSiCls), Halbleiterqualitat (99.9999%)
o Tragergas: Wasserstoff (H2), UHP-Qualitat (99.9999%)

e Substrat: Silizium (100)-Wafer, p-Typ, 1-10 Q-cm

e Reinigungslésungsmittel: Aceton, Isopropanol (beide Halbleiterqualitat), deionisiertes
Wasser (>18 MQ-cm)

o Atzlésung: Gepufferte Flusssaure (BHF)

e Ausristung: Horizontaler Kaltwand-CVD-Reaktor mit RF-Induktionsheizung,
Massenflussregler (MFCs), Vakuumpumpen, Abgaswascher.

2. Substratvorbereitung

¢ Den Silizium-Wafer in einem Ultraschallbad fir jeweils 10 Minuten in Aceton und Isopropanol
reinigen, um organische Verunreinigungen zu entfernen.

o Den Wafer grundlich mit deionisiertem Wasser spilen.

o Die native Oxidschicht durch Eintauchen des Wafers in eine BHF-L6sung fur 60 Sekunden
entfernen.
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Den Wafer erneut mit deionisiertem Wasser spilen und mit trockenem Stickstoff trocknen.
Den gereinigten Wafer umgehend in die Ladekammer des CVD-Reaktors transferieren.
. CVD-Prozessablauf
Evakuierung und Aufheizen:
o Die Reaktorkammer auf einen Basisdruck von < 1x10~® mbar evakuieren.
o Einen Wasserstofffluss von 50 sIim einleiten und den Druck auf 200 mbar stabilisieren.

o Das Substrat mittels RF-Induktionsheizung mit einer Rate von 20 °C/s auf 1100 °C
aufheizen, um eine In-situ-Reinigung und Wasserstoff-Terminierung der Oberflache zu
erreichen. Halten Sie diese Temperatur fur 5 Minuten.

Karbonisierungsschritt:
o Die Temperatur auf 1350 °C erhdhen.

o Einen Propanfluss (CsHs) von 10 sccm fur 3 Minuten einleiten, um eine diinne SiC-
Keimschicht auf der Siliziumoberflache zu bilden. Dieser Schritt ist entscheidend, um die
Gitterfehlanpassung zwischen Si und SiC zu uberbricken.

SiC-Wachstum:
o Den Propanfluss stoppen.

o Den TCMS-Bubbler auf einer konstanten Temperatur halten (z.B. 20 °C), um einen
stabilen Dampfdruck zu gewébhrleisten.

o Den TCMS-Dampf mit einem Hz-Tragergasfluss von 50 sccm in die Reaktorkammer leiten.

o Die Abscheidung fur die gewlnschte Zeit durchfiihren (z.B. 60 Minuten fur eine
Schichtdicke von ca. 1-2 um).

Abkihlen und Entladen:
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o Den TCMS-Fluss stoppen.

o Die RF-Heizung ausschalten und das Substrat unter einem Hz-Fluss von 50 sIm auf
Raumtemperatur abkihlen lassen.

o Den H2-Fluss stoppen und die Kammer mit Stickstoff bellften.
o Den beschichteten Wafer aus der Kammer entnehmen.
4. Charakterisierung
» Schichtdicke: Ellipsometrie oder Rasterelektronenmikroskopie (REM) im Querschnitt.
 Kiristallstruktur: Réntgenbeugung (XRD).
o Oberflachenmorphologie: Rasterkraftmikroskopie (AFM) oder REM.

o Chemische Zusammensetzung: Rontgenphotoelektronenspektroskopie (XPS).

Visualisierungen
Logischer Ablauf der SiC-Abscheidung
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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